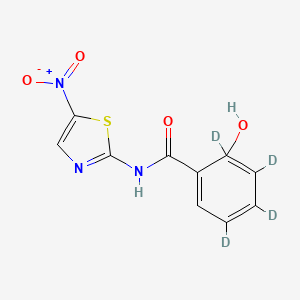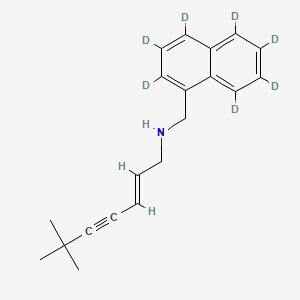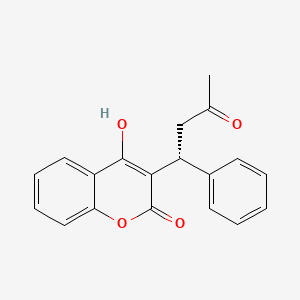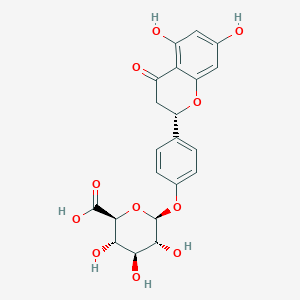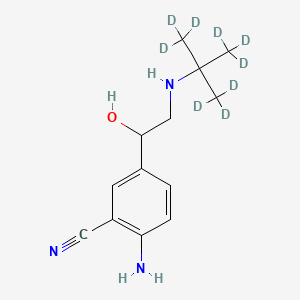
Cimbutérol-d9
Vue d'ensemble
Description
Cimbuterol-d9 is the deuterium labeled analogue of Cimbuterol . Cimbuterol is a β-adrenergic agonist .
Synthesis Analysis
Three stable and simple synthetic routes of labeled D9-Mabuterol, D9-Bambuterol, and D9-Cimbuterol were described with 98.5%, 99.7%, and 98.4% isotopic abundance and good purity . These structures and isotope-abundance were confirmed according to 1H NMR and liquid chromatography-tandem mass spectrometry .Molecular Structure Analysis
The molecular structure of Cimbuterol-d9 is represented by the formula C13H10D9N3O .Chemical Reactions Analysis
The solution was then reduced by distillation through a short fractionating column to give 3 at 85°C in 45% yield (based on D6-acetone) .Physical And Chemical Properties Analysis
Cimbuterol-d9 has a molecular weight of 242.36 . It is soluble in methanol .Applications De Recherche Scientifique
Synthèse et application analytique
Le cimbutérol-d9, ainsi que d'autres composés similaires, a été synthétisé avec une abondance isotopique et une pureté élevées . Ces composés marqués sont confirmés à l'aide de techniques telles que la chromatographie liquide-spectrométrie de masse en tandem et sont importants pour les applications analytiques dans divers contextes de recherche.
Procédure analytique pour les agonistes bêta-adrénergiques
Le this compound fait partie d'une procédure analytique développée pour analyser les agonistes bêta-adrénergiques dans la viande de porc. La méthode, utilisant la chromatographie liquide-spectrométrie de masse/spectrométrie de masse (LC-MS/MS), est cruciale pour la détermination de routine des agonistes bêta-adrénergiques dans le porc et pour la surveillance en laboratoire réglementaire.
Étiquetage des médicaments et études biologiques
Le this compound, en tant que membre du groupe des composés deutérés, est précieux dans le développement de médicaments et les études métaboliques. Ces composés fournissent des informations essentielles sur le devenir biologique des médicaments et des métabolites des médicaments, offrant un moyen de suivre l'absorption et la dégradation des candidats médicaments.
Sécurité alimentaire et contrôle de la qualité
Le this compound est utilisé dans des méthodes développées pour déterminer les β2-agonistes dans les denrées alimentaires d'origine animale. Ces méthodes sont essentielles pour garantir la sécurité alimentaire et la conformité aux normes réglementaires.
Analyse des réactions chimiques
Analyse des propriétés physiques et chimiques
Le this compound a un poids moléculaire de 242,36. Il est soluble dans le méthanol.
Mécanisme D'action
Target of Action
Cimbuterol-d9 is a deuterium-labeled variant of Cimbuterol . The primary target of Cimbuterol and its deuterium-labeled variant is the β-adrenergic receptor . These receptors play a crucial role in the regulation of heart rate, bronchial muscle tone, and metabolic rate .
Mode of Action
As a β-adrenergic agonist , Cimbuterol-d9 binds to β-adrenergic receptors, mimicking the action of natural neurotransmitters like adrenaline and noradrenaline . This binding triggers a cascade of biochemical reactions leading to the relaxation of bronchial smooth muscle, reduction of histamine-induced airway resistance, and inhibition of experimental asthma .
Biochemical Pathways
Upon activation of the β-adrenergic receptors, a series of intracellular events occur, primarily involving the cAMP-PKA pathway . The activation of this pathway leads to various downstream effects, including bronchodilation and anti-allergic effects .
Pharmacokinetics
As a β-adrenergic agonist, it is expected to be well-absorbed and widely distributed in the body, metabolized primarily in the liver, and excreted via the kidneys .
Result of Action
The activation of β-adrenergic receptors by Cimbuterol-d9 results in bronchodilation and anti-allergic effects . These effects are stronger than those of clenbuterol on the relaxation of tracheal smooth muscle, reduction of histamine-induced airway resistance, and inhibition of experimental asthma .
Action Environment
Environmental factors such as temperature, pH, and the presence of other substances can influence the action, efficacy, and stability of Cimbuterol-d9 . For instance, the presence of impurities can interfere with its detection and quantification . .
Safety and Hazards
Orientations Futures
Cimbuterol-d9 is currently used for research purposes only . It is not intended for medicinal, household, or other uses .
Relevant Papers The synthesis and properties of Cimbuterol-d9 have been discussed in several papers . These papers provide valuable insights into the compound’s synthesis, properties, and potential applications.
Analyse Biochimique
Biochemical Properties
Cimbuterol-d9, like its parent compound Cimbuterol, interacts with β-adrenergic receptors . These receptors are proteins that respond to epinephrine (adrenaline) and norepinephrine (noradrenaline), hormones that mediate the fight-or-flight response. By stimulating these receptors, Cimbuterol-d9 can influence various biochemical reactions within the body.
Cellular Effects
The primary cellular effect of Cimbuterol-d9 is the stimulation of β-adrenergic receptors This stimulation can influence cell function in several ways, including impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Cimbuterol-d9 exerts its effects at the molecular level primarily through its interaction with β-adrenergic receptors As a β-adrenergic agonist, it binds to these receptors and activates them, potentially leading to changes in gene expression and cellular metabolism
Propriétés
IUPAC Name |
2-amino-5-[2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-1-hydroxyethyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-13(2,3)16-8-12(17)9-4-5-11(15)10(6-9)7-14/h4-6,12,16-17H,8,15H2,1-3H3/i1D3,2D3,3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKKQAXQGZIBJFS-GQALSZNTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=C(C=C1)N)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(C1=CC(=C(C=C1)N)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10746881 | |
| Record name | 2-Amino-5-(1-hydroxy-2-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]amino}ethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10746881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1246819-04-4 | |
| Record name | 2-Amino-5-(1-hydroxy-2-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]amino}ethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10746881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1246819-04-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



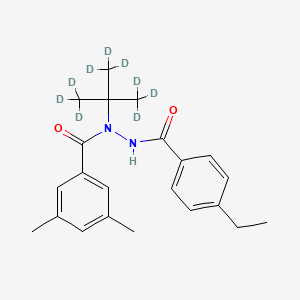


![tert-Butyl 4-[(1R)-3-iodo-1-phenylpropoxy]-3-methylphenyl carbonate](/img/structure/B565607.png)

